5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide
Description
5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of tetrazolo[1,5-a]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural features and potential biological activities.
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-7-pyridin-3-yl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O/c1-11-5-7-14(8-6-11)21-17(26)15-12(2)20-18-22-23-24-25(18)16(15)13-4-3-9-19-10-13/h3-10,16H,1-2H3,(H,21,26)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIZPDZPZOBYCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CN=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazole ring, pyrimidine ring, and subsequent functionalization to introduce the desired substituents.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of appropriate nitriles with sodium azide under acidic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring is typically formed through a condensation reaction involving a suitable aldehyde and an amidine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of tetrazolopyrimidine derivatives, characterized by a fused tetrazole and pyrimidine structure. Its molecular formula is , and it exhibits a molecular weight of approximately 285.31 g/mol. The presence of multiple functional groups enhances its reactivity and interaction with biological targets.
Research indicates that this compound exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown that the compound can disrupt bacterial cell wall synthesis and interfere with fungal cell membrane integrity. This makes it a candidate for developing new antimicrobial agents.
- Anticancer Activity : Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways related to cell proliferation and survival.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammation in various models, indicating potential use in treating inflammatory diseases.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with pyridine rings and various functional groups.
Uniqueness
The uniqueness of 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 5-methyl-N-(4-methylphenyl)-7-(pyridin-3-yl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 293.33 g/mol
The compound features a tetrazole ring fused with a pyrimidine structure, which is known to influence its biological properties.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines including DLD-1 (colon cancer) and HT-29 (colon cancer) cells. The mechanism of action was primarily through the induction of apoptosis, as evidenced by increased caspase activity and loss of mitochondrial membrane potential .
- The compound exhibited IC values in the low micromolar range, indicating potent anticancer properties.
- Antimicrobial Activity :
- Enzyme Inhibition :
Case Study 1: Anticancer Mechanism
A study investigated the apoptotic effects of the compound on colon cancer cell lines. The results indicated that treatment with the compound led to:
- Increased levels of active caspase-8.
- Upregulation of autophagy markers such as LC3A and beclin-1.
These findings suggest that the compound may activate both extrinsic and intrinsic apoptotic pathways in cancer cells .
Case Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity was assessed using disc diffusion methods. The compound demonstrated varying degrees of effectiveness against different bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Activity Level |
|---|---|---|
| Salmonella typhi | 15 | Moderate |
| Bacillus subtilis | 18 | Strong |
| Escherichia coli | 10 | Weak |
This data indicates that while the compound shows promise as an antimicrobial agent, its efficacy varies significantly among different pathogens .
Research Findings Summary
The biological activity of This compound has been characterized through various studies focusing on its anticancer and antimicrobial properties. Key findings include:
- Cytotoxicity : Effective against multiple cancer cell lines with a mechanism involving apoptosis.
- Antibacterial Activity : Moderate to strong effects against specific bacterial strains.
- Enzyme Inhibition : Notable inhibitory effects on acetylcholinesterase.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
